molecular formula C14H16ClN3O2 B14929503 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

Katalognummer: B14929503
Molekulargewicht: 293.75 g/mol
InChI-Schlüssel: WTJVMRDZACLGMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Amide formation: The final step involves the reaction of the chlorinated and methylated pyrazole with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide
  • 3-(5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide
  • 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 3-methoxyphenyl group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C14H16ClN3O2

Molekulargewicht

293.75 g/mol

IUPAC-Name

3-(4-chloro-5-methylpyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C14H16ClN3O2/c1-10-13(15)9-16-18(10)7-6-14(19)17-11-4-3-5-12(8-11)20-2/h3-5,8-9H,6-7H2,1-2H3,(H,17,19)

InChI-Schlüssel

WTJVMRDZACLGMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1CCC(=O)NC2=CC(=CC=C2)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.